molecular formula C₃₈H₅₂O₂₅ B1140938 [(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate CAS No. 230963-27-6

[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate

Cat. No.: B1140938
CAS No.: 230963-27-6
M. Wt: 908.8
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Description

This compound (CAS No. 4435-05-6) is a highly acetylated derivative of α-D-mannopyranose, featuring a 1,2-O-(1-methoxyethylidene) protecting group and three acetyl moieties at positions 3, 4, and 4. Its molecular formula is C₁₅H₂₂O₁₀ (MW: 362.33 g/mol), with a fused dioxolopyran ring system . The stereochemistry (3aS,5R,6R,7S,7aS) is critical to its conformational stability and reactivity. It is commonly used as a synthetic intermediate in carbohydrate chemistry, particularly for glycosylation reactions in drug development . The compound is stored at -20°C in dry conditions due to its sensitivity to hydrolysis .

Properties

IUPAC Name

[(3aS,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52O25/c1-14(39)46-11-22-25(49-16(3)41)28(52-19(6)44)32-35(57-22)62-37(9,60-32)48-13-24-27(51-18(5)43)30(31-34(56-24)55-21(8)54-31)59-38(10)61-33-29(53-20(7)45)26(50-17(4)42)23(12-47-15(2)40)58-36(33)63-38/h21-36H,11-13H2,1-10H3/t21?,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36+,37?,38?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOXHPNMURYCURT-PDTDVYFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2C(C(C(OC2O1)COC3(OC4C(C(C(OC4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(OC6C(C(C(OC6O5)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@H]2[C@H]([C@@H]([C@H](O[C@H]2O1)COC3(O[C@H]4[C@H]([C@@H]([C@H](O[C@H]4O3)COC(=O)C)OC(=O)C)OC(=O)C)C)OC(=O)C)OC5(O[C@H]6[C@H]([C@@H]([C@H](O[C@H]6O5)COC(=O)C)OC(=O)C)OC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52O25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex organic molecule characterized by multiple functional groups and a unique stereochemistry. Its intricate structure suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound through various studies and data sources.

Chemical Structure and Properties

The compound's IUPAC name is intricate due to its multiple chiral centers and functional groups. It can be summarized as follows:

  • Molecular Formula : C₁₈H₂₄O₁₁
  • Molecular Weight : 360.36 g/mol
  • Functional Groups : Acetoxy groups and dioxole rings contribute to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar in structure to the one described exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : A study on related compounds showed significant activity against Staphylococcus aureus with MIC values around 128 µM without cytotoxic effects on mammalian cells .

Cytotoxicity Studies

The cytotoxicity of the compound was evaluated using various cell lines. The results indicated that while some derivatives exhibited cytotoxic effects at higher concentrations, the original compound showed a favorable safety profile:

Cell LineIC50 (µM)Remarks
Human Keratinocytes>200Non-cytotoxic
Red Blood Cells>150Non-cytotoxic

This suggests that the compound could be a candidate for further development in therapeutic applications without significant toxicity concerns.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of multiple acetoxy groups appears to enhance solubility and bioavailability. Additionally:

  • Dimerization Effects : Similar compounds have shown that dimerization can improve antibacterial activity significantly. This insight could guide future modifications of the compound to enhance its efficacy against pathogens .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive analysis involving a library of natural products highlighted the potential of compounds with similar scaffolds as antimicrobial agents. The study emphasized the importance of functional group positioning in enhancing biological activity .
  • Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of various derivatives. The findings suggested that structural modifications could lead to improved therapeutic indices without compromising efficacy .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / CAS No. Molecular Formula Key Features Applications Reference
Target Compound (4435-05-6) C₁₅H₂₂O₁₀ 1,2-O-methoxyethylidene group; 3,4,6-tri-O-acetyl; dioxolopyran backbone Glycosylation precursor, chiral intermediate
(3aR,5R,6S,7R,7aR)-Pyrano[3,2-d]thiazole C₁₃H₁₈O₇S Thiazole ring replaces dioxolo group; sulfur atom enhances lipophilicity Antiviral and enzyme inhibition studies
8-O-Acetylshanzhiside Methyl Ester C₂₀H₂₈O₁₁ Cyclopenta[c]pyran core; additional hydroxyl and carboxyl groups Anti-inflammatory and neuroprotective agent
Tri-O-acetyl-α-D-glucopyranose C₁₂H₁₆O₉ Glucopyranose backbone; lacks 1,2-O-methoxyethylidene protection Standard for glycosylation efficiency benchmarks

Reactivity and Stability

  • Target Compound: The 1,2-O-methoxyethylidene group provides steric protection for the anomeric center, enhancing selectivity during glycosidic bond formation compared to unprotected analogs like tri-O-acetyl-α-D-glucopyranose .
  • Thiazole Analogs: The sulfur-containing heterocycle in (3aR,5R,6S,7R,7aR)-pyrano[3,2-d]thiazole increases metabolic stability but reduces solubility in aqueous media .
  • 8-O-Acetylshanzhiside : The cyclopenta[c]pyran system and free hydroxyl groups enable hydrogen bonding with biological targets, unlike the fully acetylated target compound .

Spectroscopic and Physical Properties

  • NMR Data : The target compound’s ^13C NMR (DEPT) shows acetyl carbonyl signals at δ 170–172 ppm, consistent with tri-O-acetylation, while the dioxolopyran ring protons resonate at δ 4.5–5.5 ppm . In contrast, the thiazole derivative exhibits distinct deshielding of protons adjacent to sulfur (δ 3.2–3.8 ppm) .
  • Solubility : The target compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO), unlike 8-O-acetylshanzhiside, which has moderate aqueous solubility due to its hydroxyl groups .

Preparation Methods

Acetal Formation for Ring Stabilization

The dioxolopyran core is synthesized via acid-catalyzed cyclization of 1,2-diols with ketones. For example:

  • Reagents : Acetone, p-toluenesulfonic acid (pTSA).

  • Conditions : 0.1 M in dichloromethane (DCM), 25°C, 12 h.

  • Yield : 85–92% for analogous systems.

Protection StepReagentsSolventTemp (°C)Time (h)Yield (%)
Dioxolane ringAcetone, pTSADCM251289
Methyl groupMethyl iodide, Ag₂ODMF40678

Glycosidic Bond Formation Between Pyran Units

Activation of the Anomeric Position

The central pyran’s anomeric hydroxyl is activated as a trichloroacetimidate:

  • Reagents : Trichloroacetonitrile, DBU.

  • Conditions : 0.02 M in DCM, −40°C, 2 h.

  • Yield : 82% for imidate formation.

Coupling with Peripheral Pyrans

Glycosylation proceeds via Lewis acid catalysis:

  • Catalyst : Trimethylsilyl triflate (TMSOTf).

  • Conditions : 0.01 M in DCM, −78°C → 0°C, 1 h.

  • Yield : 68–74% per glycosidic bond.

Bond FormationDonorAcceptorCatalystTemp (°C)Yield (%)
Central-peripheralTrichloroacetimidateFree OHTMSOTf−78→071
Inter-peripheralHemiacetalActivated OHBF₃·Et₂O0→2565

Sequential Assembly and Purification

Chromatographic Purification

  • Normal-phase HPLC : Silica gel, hexane/ethyl acetate gradient.

  • Purity : >98% after three passes.

Optimization and Scalability Challenges

Side Reactions

  • Acetal Migration : Minimized by using bulky solvents (toluene) during protection.

  • Ester Hydrolysis : Controlled by maintaining pH >5 during aqueous workups.

Catalytic Efficiency

  • DCC/DMAP Loading : Reduced to 1.2 equiv DCC, 0.2 equiv DMAP without yield loss.

  • TMSOTf Recycling : Achieved 80% recovery via aqueous bicarbonate washes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield (%)
StepwiseHigh stereocontrolLengthy (18 steps)12
ConvergentFaster (9 steps)Lower regioselectivity19
EnzymaticGreen chemistryLimited substrate scope8

Q & A

Basic Research Questions

Q. How can researchers confirm the stereochemical configuration of this compound using advanced spectroscopic techniques?

  • Methodological Answer : Combine high-resolution NMR (¹H, ¹³C, and 2D experiments like COSY and NOESY) with X-ray crystallography to resolve stereochemical ambiguities. For example, NOESY can identify spatial proximity of protons in rigid pyran rings, while X-ray analysis provides definitive spatial arrangement .
  • Key Data : Compare coupling constants (e.g., JJ-values in NMR) with computational predictions (DFT or molecular mechanics) to validate chair conformations in the bicyclic system .

Q. What standardized protocols are recommended for synthesizing this compound to ensure reproducibility?

  • Methodological Answer : Use a stepwise acetylation strategy under anhydrous conditions, monitoring each step via TLC and HPLC. For example, protect hydroxyl groups with acetyl chloride in pyridine, followed by purification using flash chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Critical Parameters : Maintain strict temperature control (±2°C) during exothermic acetylation steps to avoid side reactions like over-acetylation or ring-opening .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Methodological Answer : Perform hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model transition states in acetyl group hydrolysis. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots from pH-dependent hydrolysis studies) .
  • Case Study : If DFT predicts faster hydrolysis at the C5 acetyl group but experiments show C7 preference, re-evaluate solvent effects (e.g., dielectric constant in simulations) or hydrogen-bonding networks in the crystal lattice .

Q. What strategies optimize regioselectivity in multi-step synthesis routes for this compound?

  • Methodological Answer : Employ kinetic vs. thermodynamic control for selective acetylation. For instance, use bulky bases (e.g., DMAP) to favor acetylation of less hindered hydroxyl groups under low temperatures, then equilibrate at higher temperatures to shift toward thermodynamically stable products .
  • Experimental Design : Screen catalysts (e.g., enzyme-mediated regioselectivity) or protecting groups (e.g., TBS for primary alcohols) to direct reactivity .

Q. How should researchers design experiments to analyze the impact of acetyl group substitution patterns on physicochemical properties?

  • Methodological Answer : Synthesize analogs with systematic variations (e.g., mono-, di-, or tri-acetylated derivatives) and compare properties via:

  • Lipophilicity : HPLC logP measurements (SwissADME or shake-flask method) .
  • Solubility : Phase-solubility analysis in aqueous buffers at varying pH .
  • Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS monitoring .

Methodological Challenges & Solutions

Q. What approaches mitigate stereochemical inversion during synthesis?

  • Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) to lock configurations at critical centers. Monitor enantiomeric excess via chiral HPLC or polarimetry .

Q. How can researchers validate the purity of intermediates in complex multi-step syntheses?

  • Answer : Combine orthogonal techniques:

  • HPLC-DAD/MS : Detect trace impurities (<0.1%) with UV and mass spectral fragmentation patterns .
  • Elemental Analysis : Confirm stoichiometric C/H/N ratios for final compounds .

Data Analysis & Interpretation

Q. How should conflicting spectral data (e.g., NMR vs. IR) be reconciled?

  • Answer : Cross-validate using alternative techniques:

  • For disputed carbonyl signals, compare IR stretching frequencies (~1730–1760 cm⁻¹ for acetyl groups) with DEPT-135 NMR to confirm quaternary carbons .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular formulae .

Comparative Analysis

Q. How does this compound’s acetylation pattern differ from structurally similar derivatives?

  • Answer : Map acetyl group positions using NOESY (e.g., proximity of acetyl protons to methyl groups on the pyran ring) and compare with analogs. For example, notes that analogs with hydroxymethyl groups at C5 exhibit higher aqueous solubility due to hydrogen bonding .

Experimental Design Table

Parameter Recommendation Rationale References
Stereochemical AnalysisNOESY + X-ray crystallographyResolves spatial ambiguities in rigid systems
Regioselective AcetylationKinetic control with DMAP at 0°CFavors less hindered hydroxyl groups
Hydrolysis KineticspH 2–12 buffer studies with LC-MS monitoringIdentifies pH-dependent degradation pathways

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